N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-24-12-16(15-9-5-6-10-18(15)24)19(25)11-22-20(26)17-13-27-21(23-17)14-7-3-2-4-8-14/h2-10,12-13,19,25H,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNLQKXLMGBMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the phenylthiazole moiety. One common approach is the Friedel-Crafts acylation to introduce the phenyl group, followed by nucleophilic substitution to attach the thiazole ring. The final step involves the formation of the amide bond using carboxylic acid derivatives and amine compounds under specific reaction conditions, such as the use of coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Utilizing nucleophiles like ammonia or alkyl halides .
Nucleophilic Addition: Involving reagents like Grignard reagents or organolithium compounds .
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted indole or thiazole derivatives.
Nucleophilic Addition: Creation of new carbon-nitrogen bonds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast, including its use as a biological probe to study enzyme activities and as a ligand for various receptors.
Medicine: In the medical field, this compound has shown potential as a pharmaceutical agent . It has been investigated for its anticancer , antiviral , and anti-inflammatory properties.
Industry: Industrially, this compound can be used in the development of agrochemicals , dyes , and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The indole moiety can bind to receptors in the central nervous system, while the phenylthiazole part can interact with enzymes involved in metabolic pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Indole Modifications: The target compound’s 1-methylindole group contrasts with non-methylated indoles in analogs. Methylation likely reduces metabolic oxidation, enhancing stability . The 2-hydroxyethyl linker in the target compound and ’s Compound 3 may facilitate hydrogen bonding with biological targets, unlike the non-hydroxylated ethyl chain in analogs .
’s 2-chlorophenyl and morpholino substituents introduce electronegative and polar characteristics, which may alter target selectivity relative to the target compound’s phenyl group .
’s algaecidal activity highlights the role of thiazole-indole hybrids in disrupting microbial systems, though the target compound’s phenyl group may shift activity spectra .
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its effects on different cell lines, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure includes a thiazole moiety, which is known for its diverse biological activities, particularly in anticancer research. The presence of the indole and phenyl groups further enhances its pharmacological potential.
In Vitro Studies
Recent studies have highlighted the anticancer properties of thiazole derivatives, including our compound of interest. In particular:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values indicating potent activity. Thiazole derivatives generally demonstrate a range of IC50 values; for example, some derivatives reported IC50 values as low as 2.57 µM for MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.57 ± 0.16 |
| Staurosporine (control) | MCF-7 | 6.77 ± 0.41 |
| This compound | HepG2 | 7.26 ± 0.44 |
| Staurosporine (control) | HepG2 | 8.4 ± 0.51 |
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Treatment with the compound leads to an increase in early and late apoptosis in cancer cells, with significant shifts observed in apoptotic markers.
- Cell Cycle Arrest : The compound effectively induces cell cycle arrest at the G1/S phase, leading to an accumulation of cells in the pre-G1 phase, indicating potential for triggering programmed cell death .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often closely related to their structural components:
- Thiazole Moiety : Essential for anticancer activity; modifications can enhance or reduce efficacy.
- Substitutions : Various substitutions on the phenyl or indole rings can significantly affect potency and selectivity against cancer cells .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Thiazole Derivatives : A study demonstrated that thiazole derivatives with specific substitutions showed enhanced cytotoxicity against cancer cell lines compared to standard chemotherapy agents like doxorubicin .
- Molecular Docking Studies : Computational studies indicate that these compounds interact favorably with target proteins involved in cancer pathways, suggesting a mechanism for their observed biological activities .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylthiazole-4-carboxamide to improve yield and purity?
- Methodology : Multi-step synthesis involving condensation of indole derivatives with thiazole precursors is common. For example, similar compounds are synthesized via nucleophilic substitution or amide coupling under reflux conditions with acetic acid or acetonitrile as solvents .
- Analytical Tools : Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification via recrystallization (e.g., DMF/acetic acid mixtures) or flash chromatography enhances purity .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry, particularly for the hydroxyethyl and indole groups .
- X-ray Crystallography : Resolve the 3D structure to validate spatial arrangement of the thiazole-phenyl and indole moieties, as done for analogs in .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- In Vitro Screening : Test cytotoxicity (e.g., MTT assay) and antimicrobial activity (MIC determination) using standard cell lines or bacterial strains. Similar indole-thiazole hybrids show anticancer and antibacterial properties .
- Targeted Assays : Prioritize kinases or enzymes (e.g., cyclooxygenase for anti-inflammatory activity) based on structural analogs .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across different assay systems?
- Case Study : If anti-cancer activity varies between cell lines, validate results using orthogonal assays (e.g., apoptosis markers vs. proliferation assays). Adjust experimental conditions (e.g., serum concentration, incubation time) to minimize variability .
- Structural Analysis : Compare activity trends with analogs (e.g., ’s pyridine-sulfonamide vs. thiazole-carboxamide) to identify critical pharmacophores.
Q. What computational strategies are effective for predicting binding modes and target interactions?
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). For example, highlights docking studies for thiazole-triazole analogs.
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time to assess binding affinity and conformational flexibility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Key Modifications :
- Indole Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 5-position of the indole to enhance bioactivity .
- Thiazole Optimization : Replace the phenyl group with heteroaromatic rings (e.g., furan, pyridine) to improve solubility or target selectivity .
Q. What experimental approaches are suitable for investigating metabolic stability and pharmacokinetics?
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes to assess oxidative metabolism .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In Vivo Profiling : Administer to rodent models and quantify plasma half-life via LC-MS/MS .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies between computational predictions and experimental binding data?
- Re-evaluate Force Fields : Adjust docking parameters (e.g., solvation models) to better reflect physiological conditions .
- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants quantitatively .
Q. Why might synthetic yields vary significantly between batches, and how can this be mitigated?
- Root Causes :
- Impurity in Reagents : Use freshly distilled solvents or recrystallized starting materials .
- Oxygen Sensitivity : Perform reactions under inert atmosphere (N/Ar) if intermediates are oxidation-prone .
- Process Optimization : Employ flow chemistry for precise control of reaction parameters (e.g., temperature, residence time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
